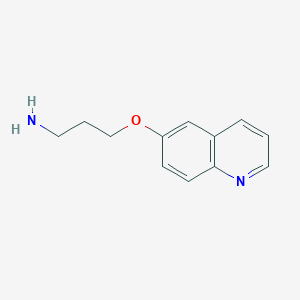

6-(3-Aminopropoxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-6-yloxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-6-2-8-15-11-4-5-12-10(9-11)3-1-7-14-12/h1,3-5,7,9H,2,6,8,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIZXVKVGDOFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OCCCN)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 3 Aminopropoxy Quinoline and Its Structural Analogs

Strategic Approaches to Quinoline (B57606) Core Functionalization

The synthesis of 6-(3-Aminopropoxy)quinoline necessitates a strategic approach that addresses both the formation of the quinoline ring system and the specific placement of the aminopropoxy side chain at the C-6 position.

Regioselective Functionalization at the C-6 Position of the Quinoline Ring

Achieving regioselective functionalization at the C-6 position of the quinoline ring is a critical step. While direct C-H functionalization of quinolines is an area of active research, it often presents challenges due to the electronic properties of the heterocyclic system, which can direct reactions to other positions. mdpi.comresearchgate.net Therefore, many synthetic routes rely on building the quinoline core from precursors that already contain a functional group at the position corresponding to the final C-6.

A common precursor for introducing functionality at the C-6 position is 6-hydroxyquinoline (B46185). prepchem.com This intermediate can be synthesized through various methods, including the Skraup reaction, which involves the reaction of p-aminophenol with glycerol, or by demethylation of 6-methoxyquinoline. prepchem.comresearchgate.net Once 6-hydroxyquinoline is obtained, the hydroxyl group serves as a handle for introducing the desired aminopropoxy side chain via etherification.

Manganese-catalyzed hydroboration of quinolines has also been explored, showing that quinolines with substituents at the C-6 position can be smoothly hydroborated with good yields and regioselectivity. chinesechemsoc.org Furthermore, palladium-catalyzed reactions have been employed for the C-2 amination of quinoline N-oxides, with studies showing that substituents at the C-6 position are well-tolerated. mdpi.com

Introduction of the Aminopropoxy Moiety: Etherification and Amine Formation Strategies

With a suitable functional group, typically a hydroxyl group, at the C-6 position, the aminopropoxy chain can be introduced. This generally involves a two-step process: etherification to attach a three-carbon chain and subsequent introduction or deprotection of the amino group.

A direct approach involves the etherification of 6-hydroxyquinoline with a reagent containing a protected amino group, such as N-(3-bromopropyl)phthalimide. The phthalimide (B116566) group serves as a protected form of the amine, which can be later removed by hydrazinolysis to yield the primary amine of the aminopropoxy side chain. Another strategy is to use a reagent like 1-bromo-3-chloropropane (B140262) for the etherification, followed by an amination reaction. snmjournals.org

N-alkylation is a fundamental reaction for forming the C-N bond in the aminopropoxy side chain. frontiersin.org For instance, after attaching a propyl chain with a leaving group (e.g., a halide) to the 6-position of the quinoline, reaction with an amine source can form the desired product. In cases where a protected amine is used, such as in N-(3-iodopropyl)phthalimide, the final step is the deprotection to reveal the primary amine. researchgate.net

The synthesis of related structures, such as N,N-bis-[3-(11H-indolo[3,2-c]quinolin-6-yl)aminopropyl]amine, highlights the use of aminopropyl linkers in constructing more complex molecules. nih.gov

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds. scienceopen.com While often used for direct arylation of amines, these methods can be adapted for attaching aminoalkyl chains. For example, a halo-substituted quinoline at the C-6 position could potentially be coupled with 3-aminopropanol or a protected version thereof using a suitable palladium catalyst and ligand system. scienceopen.comresearchgate.netmdpi.com

Studies on the palladium-catalyzed amination of dichloroquinolines have shown that the success and selectivity of the reaction are highly dependent on the position of the halogen atoms. researchgate.netmdpi.com This underscores the importance of choosing the correct precursors and reaction conditions for achieving the desired substitution pattern.

Classical and Contemporary Synthetic Protocols for Quinoline Derivatives

The construction of the quinoline core itself is a well-established field of organic synthesis, with several named reactions providing versatile entry points to this heterocyclic system.

Friedländer Quinoline Synthesis and its Variants

The Friedländer synthesis is a classic and widely used method for preparing quinolines. wikipedia.orgnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgjk-sci.com The reaction is typically catalyzed by acids or bases. wikipedia.orgjk-sci.com

The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted quinolines by varying the starting materials. nih.govresearchgate.net For the synthesis of a 6-substituted quinoline, a 2-amino-5-substituted benzaldehyde (B42025) or benzophenone (B1666685) would be the required starting material.

Several variations and improvements to the Friedländer synthesis have been developed. These include the use of different catalysts like iodine, Lewis acids, and metal-organic frameworks to improve efficiency and reaction conditions. wikipedia.orgnih.gov The Pfitzinger reaction and the Niementowski quinoline synthesis are considered variations of the Friedländer reaction, expanding its scope to the synthesis of quinoline-4-carboxylic acids and 4-hydroxyquinolines, respectively. wikipedia.orgorganicreactions.org

Table 1: Key Synthetic Reactions for Quinoline Derivatives

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene carbonyl | Acid or Base | Substituted Quinolines wikipedia.orgorganic-chemistry.org |

| Skraup Synthesis | Aniline (B41778), Glycerol, Sulfuric acid, Oxidizing agent | - | Quinoline pharmaguideline.com |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid | 2-Substituted Quinolines |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl compound | Acid | Substituted Quinolines pharmaguideline.com |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Base | Quinoline-4-carboxylic acids pharmaguideline.com |

Skraup Synthesis and Related Cyclization Reactions

The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, represent fundamental methods for constructing the quinoline ring system. wikipedia.orgiipseries.org These reactions typically involve the condensation of an aniline with α,β-unsaturated carbonyl compounds or their precursors. wikipedia.orgsynarchive.com

The classical Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. A modification of this procedure involves a marked reduction in the violence of the reaction and a substantial increase in the yield of the quinoline product. cdnsciencepub.com The Doebner-von Miller reaction is a more versatile adaptation, utilizing α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often a Lewis acid like tin tetrachloride or a Brønsted acid such as p-toluenesulfonic acid. wikipedia.orgsynarchive.com This method allows for the synthesis of a wider range of substituted quinolines. iipseries.org

A notable variation is the Skraup-Doebner-Von Miller quinoline synthesis, which can be improved by using acrolein diethyl acetal (B89532) as a three-carbon annulation partner with anilines in a solvent-free medium, providing moderate to good yields of various quinoline products. epa.gov The regiochemistry of the Skraup-Doebner-Von Miller synthesis can be reversed when anilines are condensed with γ-aryl-β,γ-unsaturated α-ketoesters, leading to 2-carboxy-4-arylquinolines. nih.gov

The reaction mechanism has been a subject of debate, with a 2006 study proposing a fragmentation-recombination mechanism based on carbon isotope scrambling experiments. wikipedia.org

Conrad-Limpach and Doebner-von Miller Methodologies

The Conrad-Limpach and Doebner-von Miller reactions are cornerstone methods for the synthesis of quinoline derivatives, each offering distinct pathways to substituted quinoline cores. wikipedia.orgjptcp.com

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org This reaction can lead to two different isomers depending on the reaction conditions. At lower temperatures, the reaction favors the formation of a Schiff base, which upon heating, cyclizes to afford 4-hydroxyquinolines. wikipedia.orgsynarchive.com Conversely, at higher temperatures, the reaction can proceed via an alternative pathway to yield 2-hydroxyquinolines, a variation often referred to as the Knorr synthesis. scribd.com The choice of solvent is critical, with high-boiling inert solvents like mineral oil significantly improving yields. wikipedia.org

The Doebner-von Miller reaction , as previously mentioned, is a versatile method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.org This reaction is catalyzed by acids and is known for its ability to produce a variety of substituted quinolines. wikipedia.orgsynarchive.com

| Reaction Name | Reactants | Key Product Type |

| Conrad-Limpach | Anilines, β-ketoesters | 4-Hydroxyquinolines |

| Doebner-von Miller | Anilines, α,β-unsaturated carbonyls | Substituted Quinolines |

Cascade Reactions and Multicomponent Approaches for Complex Quinoline Scaffolds

Modern synthetic strategies are increasingly moving towards cascade reactions and multicomponent reactions (MCRs) for the efficient construction of complex molecular architectures like quinolines. rsc.orgbeilstein-journals.org These approaches offer significant advantages in terms of atom economy, step economy, and the ability to generate diverse molecular scaffolds from simple starting materials in a single operation. rsc.orgrsc.org

Cascade reactions involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. This allows for the formation of multiple bonds and rings in a single synthetic operation. For instance, functionalized quinolines can be synthesized through cascade reactions involving C–H/N–H/C–N/C–C bond cleavage. rsc.orgscilit.com Another example is the synthesis of 3-CF3-4-acyl-substituted quinolines via a cascade reaction of nitrosoarenes and β-CF3-1,3-enynes. rsc.org The synthesis of functionalized benzo[h]quinolines has also been achieved through a base-catalyzed 1,4-addition/intramolecular annulation cascade. nih.gov

Multicomponent reactions (MCRs) bring together three or more reactants in a one-pot reaction to form a single product that incorporates a substantial portion of all the reactants. rsc.orgrsc.org The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, is a powerful MCR for the synthesis of tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. beilstein-journals.orgrsc.org Other notable MCRs for quinoline synthesis include the Gewald and Ugi reactions. rsc.org MCRs have also been utilized for the synthesis of complex systems like benzoxazino quinoline derivatives. acs.org

| Approach | Key Features | Example Reaction |

| Cascade Reactions | Sequential bond formations in one pot | Rh(III)-catalyzed reaction of N-aryl amidines with CF3-ynones rsc.orgscilit.com |

| Multicomponent Reactions | 3+ reactants combined in a single step | Povarov reaction for tetrahydroquinoline synthesis beilstein-journals.orgrsc.org |

Sustainable and Green Chemical Synthesis of Quinoline Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact and enhance efficiency. tandfonline.comrsc.org This section explores the use of nanocatalysis, alternative energy sources, and environmentally benign reaction media.

Nanocatalysis in Quinoline Synthesis

Nanocatalysts have emerged as highly effective tools in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. nih.govacs.org In the context of quinoline synthesis, various nanocatalysts have been employed to promote classical reactions under milder and more sustainable conditions. nih.govacs.orgnih.gov

Metal nanoparticles, such as cobalt (Co) and copper (Cu) doped aerogels, have been used to catalyze the Friedländer reaction, resulting in high yields under mild temperatures. tandfonline.com Other examples include the use of reusable catalysts like gadolinium triflate [Gd(OTf)3] and titanium dioxide nanoparticles [TiO2-NPs] in multicomponent reactions to produce polyhydroquinolines and indeno[1,2-b]quinolinone derivatives, respectively, in green solvents like ethanol (B145695) or water. tandfonline.com The use of magnetic nanoparticles, such as Fe3O4@Alg@CPTMS@Arg, allows for easy recovery and reuse of the catalyst, further enhancing the green credentials of the synthetic protocol. mdpi.com

Microwave and Ultraviolet Irradiation-Promoted Synthesis

The use of alternative energy sources like microwave (MW) and ultraviolet (UV) irradiation can significantly accelerate reaction rates and often leads to higher yields and cleaner reactions compared to conventional heating methods. rsc.orgnih.govacs.org

Microwave-assisted synthesis has been successfully applied to various quinoline syntheses, including the Friedländer, Skraup, and Pfitzinger reactions. tandfonline.comnih.govnih.gov For example, a solvent-free microwave-assisted method for the synthesis of polysubstituted quinolines from o-aminobenzophenone derivatives and carbonyl compounds has been developed using a recyclable propylsulfonic acid-functionalized silica (B1680970) catalyst. tandfonline.com Microwave irradiation has also been employed in multicomponent reactions to synthesize complex quinoline derivatives in significantly reduced reaction times. acs.orglew.ro

Ultraviolet (UV) irradiation can promote the synthesis of quinolines through photocatalytic processes. For instance, disubstituted quinolines and tetrahydroquinolines have been synthesized from styrenes or phenylacetylenes and diazonium salts using UV light at room temperature. tandfonline.comresearchgate.net Titanium dioxide (TiO2) has been used as a photocatalyst for the conversion of nitrobenzene (B124822) to 2-methylquinoline (B7769805) derivatives in ethanol under UV irradiation. rsc.org

| Energy Source | Advantages | Example Application |

| Microwave Irradiation | Shorter reaction times, improved yields, enhanced safety tandfonline.comnih.govacs.org | Solvent-free Friedländer synthesis tandfonline.com |

| Ultraviolet Irradiation | Mild reaction conditions, unique reaction pathways | Photocatalytic synthesis from styrenes and diazonium salts tandfonline.comresearchgate.net |

Solvent-Free and Aqueous Reaction Conditions

The replacement of volatile and hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions is a key aspect of sustainable chemistry. tandfonline.comrsc.orgjocpr.com

Solvent-free reactions , often facilitated by microwave irradiation or the use of solid catalysts, offer numerous benefits, including reduced waste, lower costs, and simplified work-up procedures. tandfonline.comrsc.orgcore.ac.uk For example, the synthesis of 2,4-disubstituted quinolines has been achieved using Hβ zeolite as a catalyst under solvent-free conditions. rsc.org Similarly, a one-pot, solvent-free synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones has been reported using SnCl2·2H2O under microwave irradiation. core.ac.uk

Aqueous reaction conditions are highly desirable due to the low cost, non-flammability, and environmental friendliness of water. tandfonline.comrsc.org The Friedländer synthesis has been successfully carried out in aqueous media using metal dodecyl sulfates as catalysts. scispace.com Furthermore, one-pot, four-component coupling reactions for the synthesis of poly-hydroquinolines have been developed in water using recyclable catalysts like bismuth tungstate (B81510) [Bi2WO6] nanoparticles. tandfonline.com

Advanced Spectroscopic and Analytical Characterization of 6 3 Aminopropoxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. ipb.pt Through a combination of one-dimensional and two-dimensional experiments, a complete map of the proton and carbon framework of 6-(3-Aminopropoxy)quinoline can be assembled.

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the magnitude of their interactions (coupling constants). For this compound, the spectrum would show characteristic signals for the protons on the quinoline (B57606) ring system and the flexible 3-aminopropoxy side chain.

| Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.6 - 8.8 | dd | J = 4.2, 1.7 |

| H-3 | 7.2 - 7.4 | dd | J = 8.2, 4.2 |

| H-4 | 8.0 - 8.2 | dd | J = 8.2, 1.7 |

| H-5 | 7.8 - 8.0 | d | J = 9.2 |

| H-7 | 7.3 - 7.5 | dd | J = 9.2, 2.5 |

| H-8 | 7.9 - 8.1 | d | J = 8.5 |

| O-CH₂ (propoxy) | 4.1 - 4.3 | t | J = 6.5 |

| -CH₂- (propoxy) | 2.0 - 2.2 | m | - |

| CH₂-N (propoxy) | 2.9 - 3.1 | t | J = 6.8 |

| NH₂ | 1.5 - 2.5 | br s | - |

Note: Chemical shifts are estimations based on related structures and are dependent on the solvent used. dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. Given the lack of symmetry in this compound, all 12 carbon atoms are expected to be chemically distinct and produce individual signals.

| Assignment | Estimated Chemical Shift (δ, ppm) |

| C-2 | 148 - 150 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 144 - 146 |

| C-5 | 128 - 130 |

| C-6 | 155 - 157 |

| C-7 | 106 - 108 |

| C-8 | 122 - 124 |

| C-8a | 129 - 131 |

| O-CH₂ (propoxy) | 65 - 67 |

| -CH₂- (propoxy) | 29 - 31 |

| CH₂-N (propoxy) | 38 - 40 |

Note: Chemical shifts are estimations and can vary based on experimental conditions. rsc.orgchemicalbook.comtsijournals.com

Two-dimensional (2D) NMR experiments reveal correlations between nuclei, which is indispensable for unambiguously assigning the signals observed in 1D spectra. ipb.ptscience.gov

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, typically over two or three bonds. For this compound, COSY would show correlations between adjacent protons on the quinoline ring (e.g., H-2/H-3, H-3/H-4, H-7/H-8) and between adjacent methylene (B1212753) groups in the side chain (O-CH₂/-CH₂- and -CH₂-/CH₂-N). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the definitive assignment of carbon signals for all protonated carbons by linking the known ¹H assignments to the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu It is crucial for piecing together the molecular fragments. For this compound, the most critical correlation would be between the protons of the oxymethylene group (O-CH₂) and the C-6 carbon of the quinoline ring, providing unequivocal evidence that the aminopropoxy chain is attached at the 6-position. columbia.edunih.gov

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound (C₁₂H₁₄N₂O), the nominal molecular weight is 202 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or, more commonly in modern electrospray ionization (ESI) techniques, a protonated molecular ion peak ([M+H]⁺) at m/z 203.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to four or more decimal places), which allows for the unambiguous determination of the elemental composition. bioanalysis-zone.comnih.gov This distinguishes the target compound from any isomers or other compounds with the same nominal mass. bioanalysis-zone.com

| Technique | Ion | Calculated m/z | Observed m/z (Hypothetical) |

| HRMS-ESI | [C₁₂H₁₅N₂O]⁺ ([M+H]⁺) | 203.1184 | 203.1182 |

Note: The observed value is a realistic hypothetical result that would confirm the molecular formula. rsc.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. msu.edu It is an effective method for identifying the functional groups present in a molecule. researchgate.netlibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands, medium) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (medium to weak) |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 (medium to strong) |

| Aromatic Ring | C=C and C=N Stretch | 1500 - 1620 (multiple bands) |

| Aryl Ether | C-O Stretch | 1200 - 1275 (strong) |

Source for ranges: libretexts.orgpressbooks.pub

Advanced Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. uad.ac.iduni-giessen.de A pure sample of this compound should appear as a single spot under UV light or after staining.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound with high accuracy. nih.gov For this compound, a reversed-phase method using a C18 column with a mobile phase gradient (e.g., acetonitrile (B52724) and water with an additive like trifluoroacetic acid) would be typical. smolecule.com The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

X-Ray Diffraction for Crystalline Structure Analysis

X-ray diffraction analysis performed on a single crystal provides the most definitive structural information about a molecule. nih.gov If this compound can be grown as a suitable single crystal, this technique can determine the precise three-dimensional arrangement of every atom. mdpi.com The resulting crystal structure would confirm the atomic connectivity and provide accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.net This would reveal the conformation of the flexible aminopropoxy side chain relative to the planar quinoline ring system in the solid state, offering the ultimate proof of structure.

Computational Chemistry and in Silico Modeling for 6 3 Aminopropoxy Quinoline Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of quinoline (B57606) derivatives. nih.govdergipark.org.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. scirp.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. youtube.comirjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For quinoline derivatives, analysis of these orbitals helps in understanding their electronic transitions and charge transfer characteristics within the molecule. scirp.org DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the energies of these orbitals and predict the reactive sites of the molecules. nih.gov

Table 1: Frontier Orbital Energies and HOMO-LUMO Gap for a Representative 6-(3-Aminopropoxy)quinoline Derivative (Hypothetical Values)

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These are representative values and can vary depending on the specific derivative and the computational method used.

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. Green denotes neutral potential regions. wolfram.comchemrxiv.orgchemrxiv.org

For this compound derivatives, MEP analysis can identify the sites most likely to engage in electrostatic interactions, such as hydrogen bonding, with biological targets. The nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in the aminopropoxy side chain are often identified as regions of negative potential, making them key sites for interaction.

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. science.gov These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.comnih.gov

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. nih.gov

Chemical Hardness (η) : Quantifies the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Chemical Softness (S) : The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

These indices are calculated using the energies of the HOMO and LUMO and are instrumental in predicting the global reactivity of this compound derivatives. irjweb.comresearchgate.net Fukui functions can also be calculated to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks within the molecule.

Table 2: Quantum Chemical Descriptors for a Representative this compound Derivative (Hypothetical Values)

| Descriptor | Value |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Chemical Softness (S) | 0.45 eV⁻¹ |

| Electrophilicity Index (ω) | 3.64 eV |

Note: These are representative values and can vary based on the specific derivative and computational method.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand, such as a this compound derivative, interacts with a protein target at the atomic level. sciforum.net

Molecular docking simulations can predict the binding conformation of a ligand within the active site of a protein and estimate its binding affinity. researchgate.netnih.gov The binding affinity is often expressed as a docking score, with lower (more negative) scores generally indicating a more favorable binding interaction. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. sciforum.netmdpi.com

For instance, docking studies of quinoline derivatives with various protein targets, such as kinases or reverse transcriptase, have successfully identified crucial amino acid residues involved in binding and have guided the design of more potent inhibitors. nih.govmdpi.com The binding affinity values for different poses of the ligand can be calculated to identify the most stable binding mode. researchgate.net

Table 3: Predicted Binding Affinities of this compound Derivatives with a Hypothetical Protein Target

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound A | -8.5 | TYR23, LYS45, ASP101 |

| Compound B | -7.9 | TYR23, LYS45, PHE102 |

| Compound C | -9.1 | LYS45, ASP101, TRP120 |

Note: These are hypothetical values to illustrate the type of data obtained from molecular docking studies.

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored during the simulation to assess conformational stability. mdpi.com A stable complex will typically exhibit low RMSD fluctuations. Furthermore, methods like Thermal Titration Molecular Dynamics (TTMD) can be used to qualitatively estimate the stability of the protein-ligand binding by observing the conservation of the native binding mode at increasing temperatures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trpku.edu.cn This approach is instrumental in drug discovery for predicting the activity of novel molecules, thereby optimizing the design process and reducing costs and time. nih.gov For quinoline derivatives, various QSAR models have been developed to understand the structural requirements for their therapeutic effects, such as antimalarial, anticancer, and antibacterial activities. nih.govmdpi.comrsc.org

The development of robust and predictive QSAR models is a cornerstone of computational drug design. For quinoline derivatives, both 2D and 3D-QSAR models have been successfully constructed to predict biological activities against various targets. nih.govnih.gov The process involves selecting a dataset of compounds with known activities, calculating molecular descriptors, building a mathematical model using statistical methods, and rigorously validating the model's predictive power. unram.ac.id

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govmdpi.com These models correlate the 3D steric and electrostatic fields of aligned molecules with their biological activity. nih.govmdpi.com For instance, a 3D-QSAR study on quinoline-based P-selectin inhibitors resulted in a CoMFA model with a cross-validated correlation coefficient (q²) of 0.589 and a non-cross-validated correlation coefficient (r²) of 0.863, and a CoMSIA model with a q² of 0.636 and an r² of 0.866, indicating good internal predictive ability. nih.gov Similarly, a study on quinoline derivatives as telomerase inhibitors developed a CoMSIA model with a q² of 0.662 and a predicted r² (r²pred) of 0.560, demonstrating its capacity to predict the activity of new compounds. nih.gov

The statistical significance of a QSAR model is crucial for its reliability. Key parameters such as q², r², and r²pred are used for validation. A q² value greater than 0.5 is generally considered indicative of a good model with reliable predictive capability. mdpi.comnih.gov

Table 1: Statistical Validation of Predictive QSAR Models for Quinoline Derivatives

| Model Type | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | Antimalarial | 0.70 | 0.80 | 0.63 | nih.gov |

| CoMSIA | Antimalarial | 0.69 | 0.79 | 0.61 | nih.gov |

| 2D-QSAR | Antimalarial (P. falciparum) | > 0.5 | 0.827 (training set) | 0.845 | nih.govmdpi.com |

| CoMFA | P-selectin Inhibition | 0.589 | 0.863 | - | nih.gov |

| CoMSIA | P-selectin Inhibition | 0.636 | 0.866 | - | nih.gov |

| CoMSIA | LSD1 Inhibition | 0.764 | - | 0.713 | mdpi.com |

Molecular descriptors are numerical values that characterize the physical, chemical, or structural properties of a molecule. dergipark.org.tr In QSAR studies, these descriptors are used as independent variables to build a model that predicts biological activity. dergipark.org.tr The selection of appropriate descriptors is critical for developing a meaningful and predictive QSAR model. nih.gov For quinoline derivatives, a wide range of descriptors have been investigated, including electronic, hydrophobic, steric, and topological parameters. dergipark.org.trresearchgate.net

Electronic Descriptors: These describe the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. dergipark.org.trpku.edu.cnresearchgate.net For instance, the genotoxic potential of quinolone antibacterials was found to be dependent on their HOMO energy. pku.edu.cn In another study, the net charges on specific carbon atoms of the quinoline ring were identified as key descriptors for antimalarial activity. unram.ac.id

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. dergipark.org.trpku.edu.cn It plays a crucial role in how a drug is distributed in the body and interacts with its target. The biological activity of quinoline derivatives has often been shown to correlate with their logP values. pku.edu.cn

Steric and Topological Descriptors: These descriptors relate to the size and shape of the molecule, such as molecular volume, molar refractivity, and connectivity indices. dergipark.org.trresearchgate.net CoMFA and CoMSIA models for antimalarial quinolines revealed that steric and electrostatic fields around the quinoline core are critical for activity. nih.gov Contour maps generated from these models help visualize regions where bulky groups or specific electrostatic charges enhance or diminish biological activity. nih.govnih.gov

| Thermodynamic | Entropy, Heat capacity | Anti-proliferative | Relates to the stability and energy of the molecule and its interactions. researchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This model serves as a 3D query for virtual screening of large compound libraries to find novel molecules with potential biological activity. nih.govnih.gov

A pharmacophore model is defined by an ensemble of steric and electronic features. nih.gov The most common features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.gov For quinoline derivatives, pharmacophore models have been developed to elucidate the key structural motifs required for their activity against targets like vascular endothelial growth factor receptor-2 (VEGFR-2). arabjchem.orgresearchgate.net

For example, a pharmacophore model developed for quinoline-based VEGFR-2 inhibitors identified a five-point hypothesis consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADRR). arabjchem.org This model successfully aligned active compounds and provided insights into the crucial interactions within the receptor's active site, highlighting the importance of the quinoline nitrogen and other substituents for hydrogen bonding and aromatic interactions. arabjchem.orgresearchgate.net The identification of these key features is essential for optimizing existing compounds and designing new ones with improved affinity and selectivity. arabjchem.org

Table 3: Key Pharmacophoric Features Identified for Quinoline Derivatives

| Target | Key Pharmacophoric Features | Description | Reference |

|---|---|---|---|

| VEGFR-2 | 2 H-bond acceptors, 1 H-bond donor, 2 aromatic rings (AADRR) | The quinoline core often serves as one of the aromatic features, with substituents providing the necessary hydrogen bonding capabilities. | arabjchem.orgresearchgate.net |

| Kinesin Eg5 | H-bond acceptor, H-bond donor, Hydrophobic, Aromatic | Model confirmed stable interactions within the Eg5 active site, guiding the design of potent inhibitors. | nih.gov |

Scaffold hopping is a computational strategy in drug design that aims to identify new molecular scaffolds or core structures that are different from known active compounds but retain similar biological activity. nih.govuniroma1.it This technique is valuable for discovering novel chemotypes, improving pharmacokinetic properties, and circumventing existing patents. nih.gov

Pharmacophore models are frequently used as a starting point for scaffold hopping. uniroma1.it By using a validated pharmacophore as a search query, it is possible to screen databases for molecules that, despite having a different core structure (scaffold), present the required chemical features in the correct 3D orientation. uniroma1.it This allows for the identification of structurally novel compounds that can mimic the binding mode of the original ligand. eurekaselect.com For quinoline-based compounds, this approach can lead to the discovery of entirely new heterocyclic systems that maintain the essential interactions for therapeutic activity, thus expanding the chemical space for a given biological target. eurekaselect.comrsc.org

Molecular Dynamics Simulations for Conformational Analysis and System Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide detailed insights into the dynamic behavior of a ligand-receptor complex, assessing its stability and characterizing the conformational changes that occur upon binding. mdpi.comresearchgate.net

For quinoline derivatives, MD simulations have been employed to validate docking poses and to understand the stability of interactions within the target's active site. nih.govnih.gov The simulation starts with the docked complex and calculates the trajectory of all atoms over a specific period, typically nanoseconds. nih.govmdpi.com

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot indicates that the system has reached equilibrium and the complex is stable. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual amino acid residues. High RMSF values can indicate flexible regions of the protein, while residues in the binding site interacting with the ligand typically show lower fluctuations. nih.gov

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, helping to identify the most persistent and crucial interactions for binding affinity. nih.gov

A study on quinoline derivatives as telomerase inhibitors used a 50 ns MD simulation to confirm the stability of the protein-ligand complex. nih.gov The analysis of RMSD, RMSF, and Rg supported the stability of the binding, validating the results from docking and QSAR studies. nih.gov Similarly, simulations of quinoline-3-carboxamide (B1254982) derivatives with various kinases were performed for 100 ns to establish the stability of the predicted interactions. mdpi.com These simulations provide a dynamic picture of the molecular interactions that static models like docking cannot fully capture.

Structure Activity Relationship Sar Investigations of 6 3 Aminopropoxy Quinoline and Its Derivatives

Impact of Quinoline (B57606) Core Substitutions on Activity Modulation

Modifications to the quinoline ring system are a cornerstone of SAR studies, as the nature and position of substituents can dramatically influence potency, selectivity, and pharmacokinetic properties.

The point of attachment of the aminopropoxy side chain to the quinoline nucleus is a critical determinant of biological activity. While the 6-position is the defining feature of the parent compound, altering this position to other locations on the ring system leads to distinct activity profiles. SAR studies on various quinoline-based agents have consistently shown that the substitution pattern is fundamental to the molecule's function.

For instance, in the context of antimalarial 4-aminoquinolines, the presence of a basic side chain at the 4-position is considered essential for activity. Shifting this side chain to other positions, such as position 8, results in a different class of compounds, the 8-aminoquinolines, which possess distinct biological activities, including efficacy against liver stages of malaria parasites. Research on antileishmanial quinolines has indicated that substitutions at the 2- and 6-positions often yield compounds with greater activity compared to those substituted at the 3-position. This highlights that the specific topology of the side chain relative to the quinoline nitrogen and the fused benzene (B151609) ring dictates the interaction with biological targets.

| Side Chain Position | General SAR Observations | Primary Associated Activity Class |

|---|---|---|

| Position 2 | Often associated with potent antileishmanial activity. | Antiparasitic |

| Position 4 | Crucial for blood-stage antimalarial activity (e.g., chloroquine (B1663885) analogues). | Antimalarial |

| Position 6 | Identified as a favorable position for various biological activities, including antileishmanial. | Antiparasitic, Various |

| Position 8 | Characteristic of tissue-stage antimalarials (e.g., primaquine (B1584692) analogues). | Antimalarial |

Introducing substituents onto the quinoline core of 6-(3-aminopropoxy)quinoline derivatives can modulate activity through electronic and steric effects. These modifications can influence target binding, cell permeability, and metabolic stability.

Common modifications include the introduction of halogens, methoxy (B1213986) groups, and small alkyl groups. In the well-studied 4-aminoquinoline (B48711) class of antimalarials, a chlorine atom at the 7-position is a hallmark feature, deemed essential for potent activity against malaria parasites. Its removal or replacement often leads to a significant loss of potency. This is attributed to the electron-withdrawing nature of the halogen, which influences the pKa of the quinoline nitrogen and the molecule's ability to accumulate in the acidic food vacuole of the parasite.

Similarly, for 8-aminoquinolines, the presence of a methoxy group at the 6-position, as seen in primaquine, is known to enhance activity. Conversely, adding a methyl group at the 3-position of 4-aminoquinolines has been shown to decrease antimalarial activity. In a different therapeutic area, research into α2C-adrenoceptor antagonists found that a substituent at the 3-position of the quinoline ring was an absolute requirement for activity. These examples underscore the principle that even minor changes to the quinoline ring's decoration can lead to profound differences in biological outcomes.

| Quinoline Ring Position | Substituent | Observed Impact on Activity (Example Class) |

|---|---|---|

| Position 3 | -CH₃ | Decreased antimalarial activity in 4-aminoquinolines. |

| Position 3 | Various substituents | Essential for α2C-adrenoceptor antagonist activity. |

| Position 6 | -OCH₃ | Enhances activity in 8-aminoquinoline (B160924) antimalarials. |

| Position 7 | -Cl | Considered essential for high potency in 4-aminoquinoline antimalarials. |

| Position 8 | -CH₃ or other groups | Abolishes activity in 4-aminoquinolines. |

Role of the Aminopropoxy Side Chain in Structure-Activity Profiles

The aminopropoxy side chain is a key functional component, providing a basic nitrogen center that is often crucial for target interaction and influencing the molecule's physicochemical properties, such as solubility and basicity.

The three-carbon (propoxy) linker is a critical element whose length and flexibility can determine the optimal positioning of the terminal amine for interaction with a biological target. Shortening or lengthening the alkyl chain can lead to a decrease or increase in activity, suggesting an optimal distance requirement between the quinoline core and the terminal amino group.

Studies on various classes of receptor ligands and enzyme inhibitors have shown that linker length is a parameter that must be optimized for maximal activity. For example, in the development of quinoline-triazine hybrids, different linker groups were used to connect the two moieties, significantly influencing their biological effect. Similarly, research on 8-aminoquinoline-tetrazole hybrids demonstrated that the activity and cytotoxicity were strongly influenced by the linker connecting the two pharmacophores. Introducing branching on the alkyl chain can also impact activity by creating steric hindrance or by introducing a chiral center, which can help in probing the topology of the binding site.

| Linker Modification | Potential SAR Outcome | Rationale |

|---|---|---|

| Shortening (e.g., ethoxy) | May decrease activity if the optimal distance for target binding is not met. | Suboptimal positioning of the terminal amine. |

| Lengthening (e.g., butoxy) | Could increase or decrease activity depending on the target's spatial constraints. | Alters the spatial relationship between pharmacophoric elements. |

| Introducing Branching | Can increase selectivity or potency by providing additional interactions or by restricting conformation. | Improved fit within a specific binding pocket; introduction of stereochemical factors. |

The primary amine of the aminopropoxy chain is a frequent site for modification to fine-tune a compound's biological activity. Derivatization of this terminal nitrogen can alter its basicity, lipophilicity, and steric profile.

Common modifications include alkylation (e.g., converting the primary amine to a secondary or tertiary amine) or incorporating the nitrogen into a heterocyclic ring system, such as a piperazine (B1678402) or pyrrolidine (B122466). For instance, in a series of α2C-adrenoceptor antagonists, replacing a piperazine ring with other heterocycles proved difficult, indicating a specific requirement for that moiety. In another study on 1H-pyrrolo[3,2-c]quinoline derivatives, the introduction of various alkyl chains on the basic nitrogen atom of a pyrrolidine side chain was shown to be favorable for affinity to the 5-HT₆ receptor. These modifications can lead to additional hydrophobic or van der Waals interactions with the target, potentially increasing binding affinity and potency.

| Terminal Amine Modification | Example Derivative | General Impact on Properties |

|---|---|---|

| Mono- or Di-alkylation | -NH(CH₃), -N(CH₃)₂ | Increases lipophilicity, alters basicity and steric bulk. |

| Incorporation into a heterocycle | Piperazinyl, Pyrrolidinyl | Constrains the conformation of the side chain, introduces potential for further substitution on the ring. |

| Hydroxyalkylation | -NH(CH₂CH₂OH) | Increases hydrophilicity, introduces hydrogen bonding potential. |

Stereochemical Influences on Structure-Activity Relationships

The introduction of chiral centers into derivatives of this compound, either on the quinoline core or, more commonly, on the side chain, can lead to stereoisomers with significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which often preferentially bind one enantiomer over the other.

Research has shown that stereochemistry can have a profound effect on the activity of quinoline-based compounds. For example, a study on α2C-adrenoceptor antagonists noted that substitutions at the 3-position of an attached piperazine ring exerted a significant and stereospecific beneficial effect on receptor affinity and potency. In the field of antimalarial drug discovery, a series of chirally defined side chain variants of 7-chloro-4-aminoquinoline were synthesized to overcome drug resistance. These studies found that the stereochemistry of the side chain was critical for in vitro and in vivo efficacy. Such findings highlight the importance of controlling stereochemistry during the design and synthesis of new analogues to optimize their interaction with the target and maximize the desired biological effect.

Mechanistic Studies on the Molecular Interactions of Quinoline Derivatives

Biochemical Assay Methodologies for Target Interaction Profiling

Biochemical assays are fundamental in determining the biological activity of a compound by measuring its effect on a specific biological process or pathway. These assays are crucial for identifying and characterizing the molecular targets of a compound like 6-(3-Aminopropoxy)quinoline.

Enzyme Inhibition Assays (e.g., Kinase Assays, Topoisomerase Assays, Reverse Transcriptase Assays)

Enzyme inhibition assays are designed to assess the ability of a compound to interfere with the activity of a specific enzyme. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinase Assays: Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate. The inhibition of specific kinases is a key strategy in the development of targeted therapies, particularly in oncology. Assays to determine kinase inhibition by a compound like this compound would typically involve incubating the enzyme with its substrate and ATP in the presence of varying concentrations of the compound. The resulting kinase activity can be measured through various detection methods, such as radioactivity, fluorescence, or luminescence.

Topoisomerase Assays: Topoisomerases are enzymes that regulate the topology of DNA and are essential for processes like DNA replication and transcription. They are well-established targets for anticancer drugs. Assays for topoisomerase inhibition by this compound would evaluate its ability to interfere with the enzyme's function of relaxing supercoiled DNA or decatenating intertwined DNA circles. The results are often visualized using gel electrophoresis.

Reverse Transcriptase Assays: Reverse transcriptases are enzymes that synthesize DNA from an RNA template, a process crucial for the replication of retroviruses like HIV. Assays to test the inhibitory activity of this compound against reverse transcriptase would measure the synthesis of DNA from an RNA template in the presence of the compound. The quantification of DNA synthesis can be achieved using various methods, including colorimetric assays or the incorporation of radiolabeled nucleotides.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: The following table is for illustrative purposes only, as no specific data for this compound was found in the public domain.)

| Enzyme Target | Assay Type | IC50 (µM) |

| Kinase X | Kinase Assay | No data |

| Topoisomerase I | DNA Relaxation Assay | No data |

| HIV-1 Reverse Transcriptase | Reverse Transcriptase Assay | No data |

Receptor Binding Studies

Receptor binding studies are employed to determine the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest. The ability of a test compound, such as this compound, to displace the radiolabeled ligand from the receptor is measured. The affinity of the compound is usually expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. No specific receptor binding studies for this compound are currently available in the scientific literature.

Biophysical Characterization of Ligand-Target Interactions (e.g., Thermal Shift Assays)

Biophysical techniques provide detailed insights into the direct physical interaction between a compound and its target protein. These methods can confirm direct binding and provide information on the thermodynamics and kinetics of the interaction.

Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry (DSF), thermal shift assays are used to assess the binding of a ligand to a target protein. The principle of this assay is that the binding of a ligand often stabilizes the protein, leading to an increase in its melting temperature (Tm). The assay is performed by heating the protein in the presence and absence of the ligand and monitoring the protein unfolding using a fluorescent dye that binds to hydrophobic regions exposed upon unfolding. An increase in the melting temperature in the presence of a compound like this compound would indicate direct binding to the target protein.

Currently, there is no publicly available data from biophysical characterization studies, such as thermal shift assays, for this compound.

Q & A

Basic Research Question

- Hazard Statements : Corrosive (H314), requiring gloves, goggles, and fume hoods .

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

- Waste Disposal : Segregate and neutralize acidic/basic byproducts before disposal .

How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Advanced Research Question

Regioselectivity issues arise during alkoxy group introduction. Strategies include:

- Catalytic Control : Use chromium catalysts to direct substitution to the 3-position of quinoline .

- Protecting Groups : Temporarily block reactive sites (e.g., N-oxide formation) to favor 6-position functionalization .

- Kinetic Studies : Monitor reaction progress via HPLC to identify optimal conditions for minimizing isomers .

How to resolve contradictions between in vitro and in vivo pharmacological data?

Advanced Research Question

Discrepancies often stem from bioavailability or metabolite interference. Methodological solutions:

- Metabolic Profiling : Use LC-MS to identify active metabolites and adjust dosing regimens .

- Receptor Binding Assays : Compare in vitro IC₅₀ values with in vivo efficacy to assess tissue penetration .

- PK/PD Modeling : Integrate pharmacokinetic parameters (e.g., half-life) with pharmacodynamic outcomes .

What advanced techniques are used to characterize reactive intermediates during synthesis?

Advanced Research Question

- Cryogenic Trapping : Stabilize transient intermediates (e.g., epoxides) at low temperatures for NMR analysis .

- X-ray Crystallography : Resolve ambiguous regiochemistry in crystalline intermediates .

- DFT Calculations : Predict reaction pathways and intermediate stability using computational models .

How does the aminopropoxy chain influence biological activity compared to other substituents?

Advanced Research Question

The chain enhances solubility and target binding:

- Solubility : The primary amine improves water solubility, critical for in vivo efficacy .

- Target Interaction : Molecular docking studies show the chain forms hydrogen bonds with kinase active sites (e.g., c-Met inhibitors) .

- Comparative Studies : Replace the chain with methoxy or methyl groups to assess activity loss via SAR analysis .

What methodologies validate the compound’s stability under physiological conditions?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.